N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core substituted with a 2,5-dimethoxyphenyl carboxamide group, a phenyl ring at position 6, and a methyl group at position 2.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-20-16(21(26)23-18-11-15(27-2)9-10-19(18)28-3)12-17(24-22(20)29-25-13)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26) |
InChI Key |
LCSKKRITCWPIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired oxazolo[5,4-b]pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 3-fluoropyridin-2-yl)carboximidoyl chloride can yield 3-arylamino derivatives .
Scientific Research Applications
Structural Characteristics
The compound features an oxazole ring fused with a pyridine moiety, characterized by the following structural formula:his structure contributes to its solubility and biological activity, making it a candidate for further research in medicinal applications.
Anticancer Activity
Research indicates that N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown promising results against several cancer types including breast cancer (MDA-MB-231), ovarian cancer (OVCAR-8), and glioblastoma (SNB-19) with percent growth inhibitions (PGIs) ranging from 51% to 86% across different studies .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a 75% reduction in tumor size in xenograft models of breast cancer.
- Ovarian Cancer Research : Another investigation reported that this compound significantly inhibited tumor growth in OVCAR-8 cell line models by inducing apoptosis.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome P450 CYP17, thereby affecting the biosynthesis of androgens and estrogen . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence focuses on two structurally distinct compounds synthesized via aldol condensation:
- Compound 5 : (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one.
- Compound 6 : (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one .
Functional Implications:
Electron-Donating Groups : Both the target compound and Compounds 5/6 feature 2,5-dimethoxyphenyl groups, which enhance electron density and may influence binding interactions in biological systems.
The tetrahydro-pyrimidine-thione core in Compounds 5/6 introduces sulfur-based hydrogen-bonding capabilities and conformational flexibility .
This highlights divergent synthetic strategies for structurally related analogs.
Research Findings and Limitations
Available Data from Evidence:
- Compounds 5/6 were characterized spectroscopically, confirming their structures .
- No biological activity or solubility data are provided for comparison with the target compound.
Knowledge Gaps:
- The target compound’s synthesis, physicochemical properties, and bioactivity remain unaddressed in the provided evidence.
Biological Activity
N-(2,5-Dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 949383-23-7 |
This structure integrates an oxazole ring with a pyridine moiety and various functional groups that enhance its solubility and potential biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in tumor angiogenesis, particularly the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are crucial for cancer progression .
- Receptor Interaction : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing immune cell function .
- Antioxidant Activity : Preliminary studies suggest that the compound could reduce oxidative stress by inhibiting reactive oxygen species (ROS) production .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound showed IC50 values of 0.33 μM against VEGFR-2 kinase and 0.29 μM against human umbilical vein endothelial cells (HUVEC), highlighting its potential as an anticancer agent .
Case Studies
- VEGFR Inhibition : A study demonstrated that the compound inhibited VEGFR-mediated tumor angiogenesis. The docking analysis revealed a common interaction mode at the ATP-binding site of VEGFR-2, suggesting a targeted mechanism for its antitumor effects .
- Oxidative Stress Reduction : In models of doxorubicin-induced cardiotoxicity, related compounds significantly reduced ROS levels and improved cell viability in cardiomyocytes . This suggests potential cardioprotective effects alongside its antitumor activity.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of oxazolo[5,4-b]pyridine compounds. These investigations have revealed:
- Selectivity Profiles : Some derivatives exhibit selective inhibition against specific kinases while maintaining lower toxicity profiles in normal cells.
- Structure-Activity Relationships (SAR) : Modifications to the phenyl rings and the oxazole structure can enhance biological activity. Electron-withdrawing groups at specific positions on the aromatic ring have been correlated with increased potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
